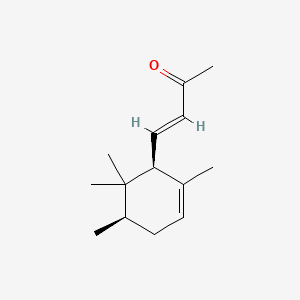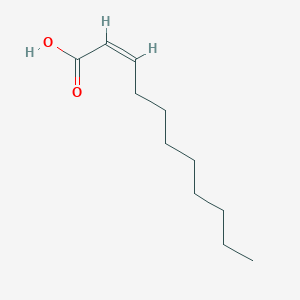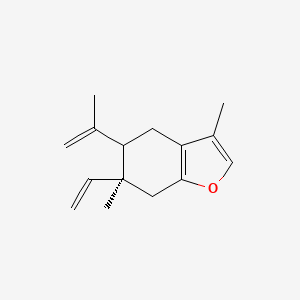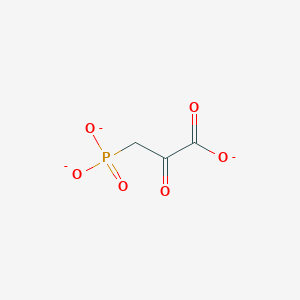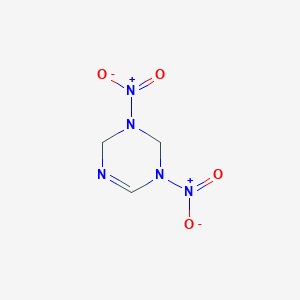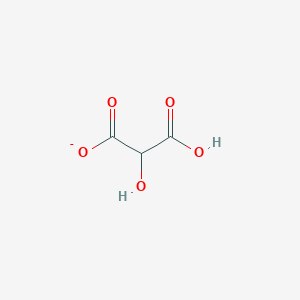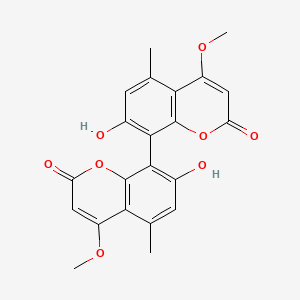
6-壬烯醛
描述
Synthesis Analysis
Recent advancements in the synthesis of nonenolides, including compounds closely related to 6-Nonenal, have been made. For instance, a novel approach to the total synthesis of phytotoxic nonenolides such as the (Z)-isomer of (6S,7R,9R)-6,7-dihydroxy-9-propylnon-4-eno-9-lactone and herbarumin-III, starting from D (-) ribose, has been developed. This synthesis employs the Yamaguchi esterification protocol followed by intramolecular ring closure metathesis, efficiently constructing the desired 10-membered lactone skeleton with the appropriate stereogenic centers (Maram, Reddy Parigi, & Das, 2016). Another study presented a novel synthetic route for nonenolide, highlighting key steps like Sharpless epoxidation and Jacobsen's resolution (Meshram, Kumar, & Ramesh, 2010).
Molecular Structure Analysis
The molecular structure of compounds related to 6-Nonenal, such as nonenolides, features complex stereochemistry. For example, the stereocontrolled total synthesis of nonenolide highlights the challenge of synthesizing an exclusive isomer due to its decanolide structure with a trans-double bond and two chiral hydroxy groups. This synthesis utilized a MacMillan α-hydroxylation for generating chiral centers, showcasing the intricate molecular structure of these compounds (Sudina, Motati, & Seema, 2018).
Chemical Reactions and Properties
The odourant 2-Nonen-4-Olide, related to 6-Nonenal, was synthesized through a process starting from heptanal, demonstrating the compound's potential in fragrance applications and its chemical reactivity. This synthesis involved Knoevenagel condensation, oxidation by performic acid, and subsequent reactions leading to its distinctive odour profile (Dai et al., 2012).
Physical Properties Analysis
Although specific studies on the physical properties of 6-Nonenal were not identified, the research on related nonenolides and compounds offers insights into their physical behavior, such as volatility and olfactory characteristics, which are crucial for applications in fragrance synthesis and phytotoxicity research.
Chemical Properties Analysis
The chemical properties of compounds like 6-Nonenal can be inferred from studies on related substances. For example, the lipid peroxidation product 4-hydroxy-2-nonenal is a well-studied compound due to its reactivity and cytotoxicity, highlighting the importance of understanding the chemical properties of these compounds for both biological and industrial applications (Spickett, 2013).
科学研究应用
食品工业:香气分析
6-壬烯醛在食品工业的香气分析中发挥着重要作用,得到广泛认可。 顺式异构体是甜瓜果实香气的主要成分 。 它由γ-亚麻酸经脂氧合酶催化生物合成,脂氧合酶将烯烃基团转化为氢过氧化物。 这些氢过氧化物随后通过氢过氧化物裂解酶裂解,生成相应的顺式醛 。
乳制品:异味识别
在乳品科学中,反式异构体已被确定为泡沫喷雾干燥牛奶中的异味成分 。 它被认为起源于脂类氧化,会严重影响乳制品的口感和品质。
材料科学:聚丙烯气味剂
6-壬烯醛被认为是聚丙烯材料的潜在气味剂。 这种应用在包装和消费品领域尤其重要,因为产品的香味会影响消费者的感知 。
分析化学:色谱分析
该化合物在色谱分析中用作标准,用于校准气相色谱中的保留指数。 这对于识别和定量各种样品中的挥发性化合物至关重要 。
合成化学:实验室合成
6-壬烯醛可以通过在实验室中对5-辛烯-1-醇进行溴化,然后进行格氏反应和水解来合成。 这种合成路线对于生产用于研究和工业应用的化合物非常有价值 。
作用机制
Target of Action
6-Nonenal, also known as (E)-non-6-enal, is an organic compound that is primarily involved in the aroma of various fruits and food products . The primary targets of 6-Nonenal are the olfactory receptors in the human body, which detect its presence and contribute to the perception of aroma.
Mode of Action
The interaction of 6-Nonenal with its targets primarily involves the binding of the compound to olfactory receptors, leading to the perception of aroma. This compound is thought to be biosynthesized from γ-lineolenic acid catalyzed by a lipoxygenase . The lipoxygenase converts alkene groups into hydroperoxides, which cleave by hydroperoxide lyase into the corresponding cis-aldehydes .
Biochemical Pathways
The biosynthesis of 6-Nonenal involves the conversion of γ-lineolenic acid into hydroperoxides by the enzyme lipoxygenase. These hydroperoxides are then cleaved by hydroperoxide lyase into cis-aldehydes, including 6-Nonenal . This pathway is part of the larger lipid peroxidation process, which is a key aspect of cellular metabolism and response to oxidative stress .
Pharmacokinetics
Its boiling point is 62 to 63 °C at 2 mmHg, and it has a solubility in water of 0.63 g/L
Result of Action
The primary result of 6-Nonenal’s action is the perception of aroma. It is often listed as the principal component in the aromas of muskmelon fruits . .
Action Environment
Environmental factors such as heat, pH, oxygen, and light can induce significant changes in the quality of food products containing 6-Nonenal . For instance, the content of aldehydes including 6-Nonenal decreased in treated watermelon juices, while those of certain alcohols increased during illumination . Therefore, the action, efficacy, and stability of 6-Nonenal can be influenced by various environmental factors.
安全和危害
生化分析
Biochemical Properties
6-Nonenal plays a significant role in biochemical reactions, particularly in the biosynthesis of fragrances and flavors. It is biosynthesized from γ-lineolenic acid through the action of lipoxygenase enzymes. These enzymes convert alkene groups into hydroperoxides, which are then cleaved by hydroperoxide lyase into the corresponding cis-aldehydes . The interaction of 6-Nonenal with lipoxygenase is crucial for its formation, and the presence of air is necessary for the odor of muskmelons to develop, as the compound is formed rapidly when cells are lysed and exposed to air .
Cellular Effects
6-Nonenal has various effects on different types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound can form adducts with proteins, leading to modifications that affect their function. This interaction can disrupt normal cellular processes and contribute to oxidative stress, which in turn can lead to cell death or survival depending on the cell type and metabolic state .
Molecular Mechanism
At the molecular level, 6-Nonenal exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound is known to form covalent modifications with proteins, which can alter their activity and function. These modifications can propagate oxidative stress and stimulate apoptotic pathways, involving key regulators such as tumor protein 53 and JNK . The lipoxygenase-mediated biosynthesis of 6-Nonenal from γ-lineolenic acid is a critical step in its molecular mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Nonenal change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 6-Nonenal is relatively stable under standard conditions, but its concentration can increase rapidly when cells are lysed and exposed to air . Long-term exposure to 6-Nonenal can lead to sustained oxidative stress and cellular damage, which may be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 6-Nonenal vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant toxic or adverse effects. Studies have shown that high doses of 6-Nonenal can induce oxidative stress, inflammation, and apoptosis in animal models . These effects are dose-dependent and can vary based on the specific animal model and experimental conditions.
Metabolic Pathways
6-Nonenal is involved in several metabolic pathways, including those related to the biosynthesis of fragrances and flavors. The compound is metabolized through the action of lipoxygenase enzymes, which convert γ-lineolenic acid into hydroperoxides that are then cleaved into cis-aldehydes . This metabolic pathway is essential for the formation of 6-Nonenal and its related compounds, which contribute to the aroma of muskmelons and other fruits .
Transport and Distribution
Within cells and tissues, 6-Nonenal is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement and localization. These interactions can affect the compound’s accumulation and distribution within specific cellular compartments . The transport and distribution of 6-Nonenal are important factors that influence its overall activity and function in biological systems.
Subcellular Localization
The subcellular localization of 6-Nonenal plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization mechanisms ensure that 6-Nonenal exerts its effects in the appropriate cellular context, influencing processes such as gene expression, protein modification, and oxidative stress response .
属性
IUPAC Name |
(E)-non-6-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h3-4,9H,2,5-8H2,1H3/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTNPCOBSXBGDMO-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCCCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/CCCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701317588 | |
| Record name | (E)-6-Nonenal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701317588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2277-20-5 | |
| Record name | (E)-6-Nonenal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2277-20-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Nonenal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002277205 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (E)-6-Nonenal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701317588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-NONENAL, (6E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L72QV06L9F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is 6-Nonenal and what does it smell like?
A1: 6-Nonenal, specifically the (E)-isomer, is an unsaturated aldehyde found naturally in various fruits and vegetables. It contributes significantly to the characteristic aroma of cucumbers, melons, and watermelon. [, , , , , ] It is described as having a green, cucumber-like, slightly fatty, and melon-like odor. [, , ]
Q2: In which fruits is 6-Nonenal a key aroma compound?
A2: 6-Nonenal has been identified as a key aroma compound in various fruits, including:
- Watermelon: It contributes to the fresh, green notes, especially in seedless varieties. [, , , , , , ]
- Melon: It is a crucial aroma component in various melon varieties, including cantaloupe and oriental melon. [, , , , ]
- Cucumber: It is a primary aroma compound responsible for the distinct cucumber scent. [, , , ]
- Yuzu: A unique citrus fruit, Yuzu contains 6-Nonenal as a contributor to its complex aroma profile. [, ]
Q3: How is 6-Nonenal formed in plants?
A4: 6-Nonenal is formed in plants as a product of lipid oxidation, specifically the degradation of linoleic acid and linolenic acid. These fatty acids are broken down by enzymes like lipoxygenase, leading to the formation of various volatile compounds, including 6-Nonenal. [, , ]
Q4: Can environmental factors influence the levels of 6-Nonenal in fruits?
A5: Yes, environmental factors like light, temperature, and oxygen availability can significantly impact the formation and degradation of 6-Nonenal in fruits. Studies have shown that exposure to light can lead to increased production of 6-Nonenal, while storage temperature can affect its volatility and retention in the fruit. [, ]
Q5: Is 6-Nonenal found in other sources besides fruits and vegetables?
A5: Yes, 6-Nonenal has also been identified in:
- Cooked Chicken: It contributes to the characteristic odor of irradiated chicken meat. [, ]
- Marine Environments: It is produced by certain marine algae and can be found dissolved in seawater. []
Q6: What are the main applications of 6-Nonenal?
A7: 6-Nonenal is primarily used as a flavoring agent in the food industry to impart fresh, green, and cucumber-like notes. It is also used in the fragrance industry for creating natural-smelling perfumes and cosmetics. [, ]
Q7: How does 6-Nonenal contribute to the overall flavor profile of food products?
A8: 6-Nonenal can act synergistically with other aroma compounds present in food products to enhance their overall flavor profile. For example, in melon, it interacts with esters and other aldehydes to create a complex and desirable aroma. [, ]
Q8: Is there ongoing research on 6-Nonenal?
A8: Yes, research on 6-Nonenal is ongoing, focusing on:
- Understanding its formation mechanisms in different plant species. [, ]
- Developing strategies to control its production and degradation in food products to enhance shelf-life and flavor stability. [, , ]
- Exploring its potential as a natural pest control agent, as it has been found to attract certain insects, such as melon flies. []
Q9: What analytical techniques are used to identify and quantify 6-Nonenal in food products?
A9: The most common techniques for analyzing 6-Nonenal include:
- Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for identifying and quantifying volatile compounds like 6-Nonenal in complex mixtures. [, , , , , , , , ]
- Headspace Solid-Phase Microextraction (HS-SPME): This technique is often coupled with GC-MS to extract and concentrate volatile compounds from the headspace of a sample, improving sensitivity and selectivity. [, , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




